![molecular formula C6H9N3O2S B1278091 6-amino-N-methylpyridine-3-sulfonamide CAS No. 94924-82-0](/img/structure/B1278091.png)
6-amino-N-methylpyridine-3-sulfonamide
Overview
Description
Sulfonamides, such as “6-amino-N-methylpyridine-3-sulfonamide”, are a group of compounds characterized by a sulfonamide functional group. This group forms the basis of several groups of drugs and exhibits a range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of sulfonamides consists of a sulfonamide group (-SO2NH2) attached to a benzene ring or a heterocyclic ring . The exact structure of “6-amino-N-methylpyridine-3-sulfonamide” is not available.Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, oxidation, and reduction . Specific reactions involving “6-amino-N-methylpyridine-3-sulfonamide” are not documented.Scientific Research Applications
Antibacterial Activity
AMPS, like other sulfonamides, exhibits a range of pharmacological activities. Its antibacterial property is significant due to its ability to inhibit dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria . This makes it a potential candidate for treating bacterial infections where resistance to traditional sulfonamides has developed.
Anti-Carbonic Anhydrase Activity
The compound also shows promise in inhibiting carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues . This activity is beneficial for conditions like glaucoma, where reducing intraocular pressure is necessary.
Diuretic Applications
Due to its anti-carbonic anhydrase activity, AMPS can be used as a diuretic. It can help promote the excretion of water from the body, which is useful in conditions such as congestive heart failure or hypertension .
Hypoglycemic Effects
AMPS may have applications in managing blood sugar levels due to its potential hypoglycemic effects. This could be particularly useful for research into new treatments for diabetes .
Thyroiditis Treatment
The anti-inflammatory properties of AMPS suggest its use in treating thyroiditis, an inflammation of the thyroid gland. Its mechanism could be explored further for potential therapeutic applications .
Role in Polymer Synthesis
Beyond its biomedical applications, AMPS can serve as a precursor for polymers. Its structural properties allow it to be a building block for creating novel polymeric materials with specific characteristics .
Mechanism of Action
properties
IUPAC Name |
6-amino-N-methylpyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNEWLNYCKFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428058 | |
Record name | 6-amino-N-methylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-N-methylpyridine-3-sulfonamide | |
CAS RN |
94924-82-0 | |
Record name | 6-Amino-N-methyl-3-pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94924-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-amino-N-methylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-N-methylpyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.